Prephenic acid barium salt

Übersicht

Beschreibung

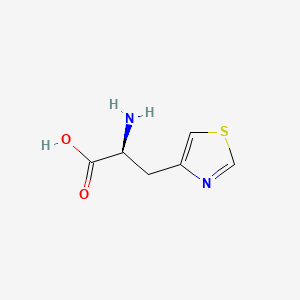

Prephenic acid serves as an intermediate in the biosynthesis of aromatic compounds and has been isolated as a crystalline barium salt from culture filtrates of a triple mutant of Neurospora crassa (Metzenberg & Mitchell, 1956). It holds significant interest due to its role in biochemical processes and its unique chemical characteristics.

Synthesis Analysis

The synthesis of prephenic acid barium salt poses challenges due to the compound's tendency to easily aromatize in the presence of acids and bases. Efforts to synthesize it have yielded an inseparable mixture of prephenic acid, epiprephenic acid, and dihydroprephenic acid (as-Ba-salt) (Plieninger, 1962). Additionally, enzymes from mung bean (Phaseolus aureus Roxb.) can convert prephenic acid to phenylalanine and tyrosine, with prephenic acid being produced in significant amounts as the crystalline barium salt (Gamborg & Simpson, 1964).

Molecular Structure Analysis

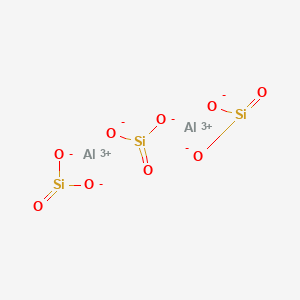

Crystal structures of compounds related to prephenic acid barium salt reveal that molecular conformation in the solid state is significantly influenced by interactions such as hydrogen bonding or coordination to barium ions. These interactions can lead to distinct conformations and supramolecular assembly patterns (Vojtisek et al., 1997).

Chemical Reactions and Properties

Prephenic acid barium salt undergoes enzymatic conversion to phenylalanine and tyrosine, demonstrating its biochemical importance. This conversion process requires specific conditions and cofactors, highlighting the compound's complex reactivity and function in biological systems (Gamborg & Simpson, 1964).

Physical Properties Analysis

The crystal structures and molecular distortion of related barium salts have been extensively studied, revealing the impact of hydrogen bonding and coordination to barium ions on their physical properties. These studies help in understanding the physical characteristics of prephenic acid barium salt and its derivatives (Vojtisek et al., 1997).

Chemical Properties Analysis

The chemical properties of prephenic acid barium salt are influenced by its synthesis and molecular structure. Its role as an intermediate in the biosynthesis of aromatic compounds and its conversion to essential amino acids underscore its chemical significance (Plieninger, 1962); (Gamborg & Simpson, 1964).

Wissenschaftliche Forschungsanwendungen

Isolation and Characteristics : Prephenic acid, isolated as a crystalline barium salt from Neurospora crassa, has notable chemical characteristics. This early study by Metzenberg and Mitchell (1956) in "Archives of Biochemistry and Biophysics" describes the preparation of a triple mutant of Neurospora crassa and notes some chemical characteristics of prephenic acid (Metzenberg & Mitchell, 1956).

Conversion to Amino Acids : Research by Gamborg and Simpson (1964) in the "Canadian Journal of Biochemistry" highlights that enzymes from mung bean can convert prephenic acid to phenylalanine and tyrosine. The study also details the production process of prephenic acid and its recovery as the crystalline barium salt (Gamborg & Simpson, 1964).

Role in Phenylalanine/Tyrosine Biosynthesis : Jensen et al. (1977) in the "Journal of Bacteriology" describe the isolation of high-quality pretyrosine as the barium salt, an amino acid intermediate in phenylalanine and/or tyrosine biosyntheses. The study discusses its role in metabolic pathways and its accumulation as a dead-end metabolite in Neurospora crassa (Jensen et al., 1977).

Barium Poisoning Risks : Johnson and VanTassell (1991) in "Annals of Emergency Medicine" highlight the risks associated with barium, noting cases of acute barium poisoning and respiratory failure due to ingestion of barium carbonate. Although not directly related to prephenic acid barium salt, this study emphasizes the potential toxicity of barium compounds (Johnson & VanTassell, 1991).

Prephenic Acid Synthesis : Plieninger (1962) in "Angewandte Chemie" discusses the synthesis of prephenic acid, an intermediate in the biosynthesis of aromatic compounds, and the challenges associated with its synthesis, including the formation of an inseparable mixture of prephenic acid and other compounds as the barium salt (Plieninger, 1962).

Safety And Hazards

Eigenschaften

IUPAC Name |

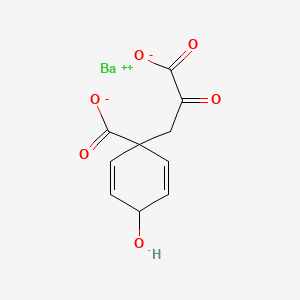

barium(2+);1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDQWSGCJPALI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prephenic acid barium salt | |

CAS RN |

2931-08-0 | |

| Record name | Prephenic acid barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.